Product packaging for 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid(Cat. No.:CAS No. 279689-05-3)

4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid

Cat. No.: B13421906
CAS No.: 279689-05-3
M. Wt: 158.08 g/mol
InChI Key: TVDHCTBVVVIUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-Oxo-2H-Pyran-6-Carboxylic Acid (CAS 279689-05-3) is a fluorinated pyrone derivative of high interest in medicinal and synthetic chemistry. This compound, with the molecular formula C 6 H 3 FO 4 and a molecular weight of 158.08 g/mol, serves as a versatile building block . The presence of both a carboxylic acid and a fluorine atom on the pyrone ring structure makes it a valuable precursor for the synthesis of more complex molecules, potentially for pharmaceutical development and material science . As a fluorinated analog of 2-oxo-2H-pyran-6-carboxylic acid, it allows researchers to investigate the effects of fluorine introduction on a molecule's physicochemical properties, metabolic stability, and biological activity . This compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle with appropriate precautions, as related compounds may be harmful if swallowed and cause skin or eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FO4 B13421906 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid CAS No. 279689-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

279689-05-3

Molecular Formula

C6H3FO4

Molecular Weight

158.08 g/mol

IUPAC Name

4-fluoro-6-oxopyran-2-carboxylic acid

InChI

InChI=1S/C6H3FO4/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2H,(H,9,10)

InChI Key

TVDHCTBVVVIUOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 2 Oxo 2h Pyran 6 Carboxylic Acid and Analogous Structures

Strategies for Pyranone Ring Formation and Functionalization

The 2-pyrone (or 2H-pyran-2-one) ring is a key structural motif found in numerous natural products and serves as a versatile synthetic intermediate. clockss.orgresearchgate.net Its synthesis has been approached through various methodologies, primarily involving condensation and cyclization reactions.

Condensation reactions provide a powerful and direct route to the pyranone core by assembling acyclic precursors. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds in a single or sequential process.

One common strategy is the base-catalyzed condensation of 1,3-dicarbonyl compounds with various partners. For instance, the reaction of β-ketoesters with activated acetylenes or α,β-unsaturated ketones can lead to the formation of substituted 2-pyrones. A notable example is the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds like β-ketoesters, followed by cyclization to form the pyran ring. nih.gov Another approach involves the decarboxylative auto-condensation of β-ketoacids, which can be triggered by activating agents like trifluoromethanesulfonic anhydride (B1165640) to yield 2,6-disubstituted γ-pyrones, which are structural isomers of 2-pyrones. nih.gov

A versatile one-pot synthesis of 3-acylamino-2H-pyran-2-ones has been developed, which involves the reaction of compounds with an active methylene group (like ketones), an N-acylglycine (e.g., hippuric acid), and an acetal (B89532) of a formamide (B127407) or amide in acetic anhydride. researchgate.net This highlights the utility of multi-component reactions in rapidly building complexity.

Table 1: Examples of Condensation Strategies for Pyranone Synthesis

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
Aryl Aldehydes Malononitrile & β-Ketoesters Piperidine in Ethanol (B145695) 4H-Pyran derivatives nih.gov
1,2-Allenyl Ketones Electron-withdrawing Acetates Base-catalyzed 2-Pyrone derivatives nih.gov
β-Ketoacids (self-condensation) Trifluoromethanesulfonic anhydride γ-Pyrone derivatives nih.gov

This table is interactive and can be sorted by column.

Cyclization strategies construct the pyranone ring through the intramolecular formation of a C-O bond from a suitably functionalized linear precursor. These methods are particularly effective for controlling substitution patterns.

A predominant method is the 6-endo-dig cyclization of (Z)-2-en-4-ynoic acids or their esters. nih.gov This process can be catalyzed by various metals, including palladium, gold, or copper, and often exhibits high regioselectivity for the six-membered ring over the alternative 5-exo-dig pathway that would form a furanone. nih.gov For example, Larock and co-workers developed a two-step approach involving a Sonogashira coupling to create (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization. nih.gov

Another powerful strategy is the oxa-6π-electrocyclization of 1-oxatrienes (dienones), which exists in equilibrium with the 2H-pyran form. nih.gov The position of this equilibrium is influenced by the substituents, and the reaction can be driven toward the desired cyclic product by designing precursors that favor the 2H-pyran structure. nih.gov Ruthenium-catalyzed intermolecular homocyclization of propiolates also provides a direct route to substituted 2-pyrones. nih.gov

Table 2: Key Cyclization Strategies for 2H-Pyran-2-one Synthesis

Precursor Type Reaction Name/Type Key Features
(Z)-2-en-4-ynoic acids/esters Electrophilic Cyclization Often follows Sonogashira coupling; selectivity issues (6-endo vs. 5-exo) can be controlled. nih.gov
1-Oxatrienes (Dienones) Oxa-6π-electrocyclization Valence isomerization equilibrium; requires structural features to favor the cyclic pyran form. nih.gov
Substituted Propiolates Ruthenium-catalyzed Cyclization Intermolecular homocyclization or hetero-cross-cyclization. nih.gov

This table is interactive and can be sorted by column.

Introduction of Fluorine into Pyranone Systems

Incorporating fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. cas.cn For a target like 4-fluoro-2-oxo-2H-pyran-6-carboxylic acid, fluorine can be introduced either by direct fluorination of a pre-formed pyranone ring or by using a fluorinated building block in the ring's construction.

Direct fluorination involves replacing a hydrogen or a leaving group on the pyranone ring with a fluorine atom. This approach is challenging due to the high reactivity of many fluorinating agents, which can lead to lack of selectivity or decomposition of the heterocyclic ring. clockss.orgresearchgate.net

Electrophilic fluorinating agents are the most common choice for this transformation. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of electron-rich systems, including enolates, enamines, and certain heterocycles. mdpi.com For a pyranone precursor, direct fluorination at the C4 position would likely require a 4-hydroxy-2-pyrone intermediate, which could be subjected to dehydroxyfluorination, or the fluorination of an enolate generated at the C3-C4 bond. However, the pyran-2-one ring is susceptible to nucleophilic attack, which can lead to ring-opening, presenting a significant challenge for many fluorination conditions. clockss.org

A more controlled and often higher-yielding strategy is to construct the heterocyclic ring using a starting material that already contains the required fluorine atom. researchgate.nettandfonline.com This "building block" approach ensures the precise placement of the fluorine substituent and avoids harsh, non-selective fluorination steps on a complex molecule.

For the synthesis of fluorinated 2-pyrones, a key example is the work by Burton and co-workers, who synthesized difluorinated 2-pyrones via a Sonogashira alkynylation of (2E)-2,3-difluoro-3-iodoacrylic acid with terminal acetylenes. nih.gov This method builds the pyrone ring with the fluorine atoms already in place. Similarly, fluorinated 1,3-dicarbonyl compounds, such as ethyl 2-fluoroacetoacetate or ethyl 4,4,4-trifluoroacetoacetate, can serve as versatile starting materials for condensation reactions to form fluorinated heterocycles. researchgate.net

Multi-Step Synthetic Sequences for this compound (Hypothetical/Proposed Routes)

Given the lack of a specific reported synthesis for this compound, plausible synthetic routes can be proposed by combining the methodologies discussed above.

Proposed Route 1: Fluorinated Building Block Approach

This route builds the ring from a pre-fluorinated precursor, offering excellent control over regiochemistry.

Step 1: Condensation. A Claisen-type condensation between diethyl oxalate (B1200264) and a fluorinated ketone, such as fluoroacetone, could yield a fluorinated 1,3,5-tricarbonyl intermediate.

Step 2: Cyclization/Lactonization. Acid- or base-catalyzed intramolecular cyclization of this intermediate would lead to the formation of the 4-fluoropyranone ring. The ester group at the C6 position can then be selectively hydrolyzed to the desired carboxylic acid.

Alternative Building Block Strategy: A condensation reaction between a fluorinated β-ketoester, such as ethyl 2-fluoro-3-oxobutanoate, and an oxaloacetate derivative could be envisioned. Subsequent intramolecular cyclization and decarboxylation could lead to the target molecule.

Proposed Route 2: Late-Stage Fluorination via a Hydroxy Intermediate

This approach involves forming a pyranone ring first and then introducing the fluorine atom.

Step 1: Synthesis of a 4-Hydroxypyranone. A suitable precursor, such as 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid (a derivative of chelidonic acid), can be synthesized. Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) itself can be prepared from diethyl oxalate and acetone, followed by decarboxylation. wisconsin.edu The 4-oxo group is tautomeric with a 4-hydroxy group.

Step 2: Deoxyfluorination. The 4-hydroxy group of the pyranone can then be converted to a fluorine atom using a deoxyfluorination reagent. Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for converting hydroxyl groups to fluorides. This step would need to be carefully optimized to avoid degradation of the pyranone ring system.

Both proposed routes leverage established principles in heterocyclic and organofluorine chemistry and represent viable, albeit untested, pathways to the target compound. The building block approach is generally favored for its regiochemical control, while the late-stage fluorination might be more convergent if a suitable precursor is readily available.

Optimization of Reaction Conditions: Catalysis, Solvents, and Temperature

The successful synthesis of fluorinated pyranone carboxylic acids is highly dependent on the careful selection and optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, and reaction temperature, which collectively influence reaction rate, yield, and selectivity.

Catalysis: A range of catalytic systems have been employed for the synthesis of pyrone skeletons and the introduction of fluorine. Transition metal catalysts, particularly palladium complexes, are prominent in C-C and C-O bond formations necessary for ring construction. For instance, the synthesis of difluorinated 2-pyrones has been accomplished using a combination of PdCl₂(PPh₃)₂ and CuI as a co-catalyst in Sonogashira alkynylation reactions. mdpi.com Gold(III) chloride has also proven effective in catalyzing the cyclo-isomerization of 3-ethynyl-indole-2-carboxylic acid to yield pyrone structures. mdpi.com In the context of fluorination, organocatalysts have emerged as powerful tools. Chiral isothiourea catalysts, for example, have been used for the highly efficient enantioselective fluorination of carboxylic acids to produce α-fluoroesters, a reaction class relevant to the synthesis of fluorinated pyranones. organic-chemistry.org

Solvents and Temperature: The choice of solvent can significantly impact reaction outcomes. Solvents such as acetonitrile (B52724) (MeCN), ethanol (EtOH), and dioxane have been utilized in various synthetic steps. nih.gov For example, in the electrophilic fluorination of α-substituted β-diketones using Selectfluor®, acetonitrile at 40°C provided optimal conditions. mdpi.com In some syntheses of pyran derivatives, ethanol has been shown to be a superior solvent choice, leading to shorter reaction times and increased efficiency at elevated temperatures (e.g., 75°C or reflux). nih.govnih.gov The optimization process often involves screening several solvents to find the one that best solubilizes reactants while facilitating the desired chemical transformation. nih.govresearchgate.net Temperature is another critical variable; while some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate and yield. nih.govnih.gov For instance, certain recyclization reactions to form pyrazolone (B3327878) derivatives from pyranone precursors were optimized by refluxing in ethanol for 8 hours. nih.govresearchgate.net

Table 1: Optimization of Reaction Conditions for Pyranone Synthesis and Fluorination This table is interactive. You can sort and filter the data by clicking on the headers.

Reaction Type Catalyst / Reagent Solvent Temperature Outcome / Key Finding
Difluorinated 2-Pyrone Synthesis PdCl₂(PPh₃)₂ / CuI Not specified Not specified Efficiently furnishes difluorinated 2-pyrones via Sonogashira alkynylation. mdpi.com
Pyrone Synthesis (Cyclo-isomerization) Gold(III) Chloride Not specified Not specified Good to excellent yields for pyrano[3,4-b]indol-1(9H)-ones. mdpi.com
Electrophilic Fluorination β,β-diaryl serine catalyst / Selectfluor® MeCN 40 °C Produces α-fluorinated products in up to 99% yield. mdpi.com
Pyrazolone Synthesis from Furo-pyranone None (Recyclization) EtOH Reflux Optimal conditions for recyclization, yielding the target product. nih.gov

Yield and Purity Enhancement in Synthetic Procedures

Maximizing the yield and ensuring the high purity of the final product are paramount in synthetic chemistry. In the context of this compound and its analogs, enhancement strategies are closely tied to the optimization of reaction conditions discussed previously.

A primary method for improving yield is the systematic optimization of catalysts, reagents, and solvents. For example, the development of a one-pot protocol to prepare enantioenriched pyranones involved screening various oxidation conditions, ultimately finding that using N-bromosuccinimide (NBS) in a THF/H₂O mixture provided a 73% yield after purification. nih.gov Similarly, the fluorination of 1,3-dicarbonyl compounds with Selectfluor® can be finely tuned; by simply altering the amount of the fluorinating agent, either mono- or di-fluorinated products can be obtained in very good yields, often without the need for a catalyst or base. organic-chemistry.org This control over selectivity directly contributes to a higher yield of the desired product and simplifies purification.

Purity enhancement is achieved through both optimized reaction selectivity and effective post-reaction work-up and purification. Reactions that proceed with high selectivity, such as the regioselective synthesis of pyrone-fused pyrazoles, minimize the formation of side products, thereby simplifying the purification process. mdpi.com When complex mixtures are unavoidable, purification techniques such as column chromatography or recrystallization are employed. For instance, the synthesis of α-fluoroketones from carboxylic acids involved a multi-step sequence where the final product was isolated in good to excellent yields and high purity, with some examples requiring flash column chromatography for purification.

Table 2: Reported Yields in the Synthesis of Pyranone and Fluorinated Analogs This table is interactive. You can sort and filter the data by clicking on the headers.

Product Type Synthetic Method Key Reagents / Catalyst Yield
Enantioenriched Pyranones One-pot Asymmetric Alkylation / Oxidation (-)-MIB, Organozinc, NBS 46-77% nih.gov
α-Fluorinated β-Diketones Organocatalytic Electrophilic Fluorination β,β-diaryl serine, Selectfluor® 74-99% mdpi.com
α-Fluoroketones Decarboxylation of Fluorinated Malonates CDI, Diethyl malonate, Selectfluor® 73% (over 3 steps)
Monofluorinated 1,3-Dicarbonyls Selective Fluorination Selectfluor® Very good yields organic-chemistry.org

Stereoselective Synthesis of Fluorinated Pyranone Carboxylic Acids

The introduction of stereocenters into fluorinated molecules is a significant challenge in organic synthesis, driven by the profound impact of stereochemistry on biological activity. The stereoselective synthesis of fluorinated pyranone carboxylic acids requires methods that can control the three-dimensional arrangement of atoms during the formation of new chiral centers.

Catalytic asymmetric synthesis is the most powerful strategy for achieving stereoselectivity. This approach utilizes chiral catalysts to favor the formation of one enantiomer or diastereomer over others. Organocatalysis has been particularly successful in the asymmetric synthesis of fluorinated compounds. nih.gov For instance, planar chiral [2.2]paracyclophane-based isothiourea catalysts have been shown to mediate highly efficient enantioselective fluorination of carboxylic acids, yielding optically active α-fluoroesters with excellent enantioselectivity. organic-chemistry.org Similarly, bifunctional cinchona alkaloids have been used as organocatalysts in tandem reactions to create fluorinated flavanone (B1672756) derivatives. dntb.gov.ua These methodologies, while not directly applied to this compound, establish a proof of concept for the asymmetric fluorination of precursors that could be cyclized to form the target pyranone ring.

Transition metal catalysis also offers robust solutions for stereoselective synthesis. Methods like asymmetric allylic alkylation and Mannich or Michael addition reactions using chiral metal-ligand complexes provide efficient routes to chiral fluorinated molecules. nih.gov For example, the asymmetric Mannich reaction of fluorinated nucleophiles is a key method for synthesizing fluorinated amino compounds with high stereocontrol. nih.gov The development of a one-pot protocol to prepare enantioenriched (non-fluorinated) pyranones with enantioselectivities greater than 90% ee demonstrates that asymmetric alkylation followed by cyclization is a viable strategy that could potentially be adapted for fluorinated analogs. nih.gov

Table 3: Examples of Stereoselective Synthesis of Fluorinated Compounds and Pyranones This table is interactive. You can sort and filter the data by clicking on the headers.

Reaction Type Catalyst Type Product Class Stereoselectivity Achieved
Enantioselective Fluorination of Carboxylic Acids Chiral Isothiourea Organocatalyst α-Fluoroesters Excellent enantioselectivity organic-chemistry.org
Asymmetric Alkylation / Oxidation Chiral Ligand ((-)-MIB) with Zn Enantioenriched Pyranones >90% ee nih.gov
Asymmetric Mannich Reaction Bifunctional Chiral Squaramide Fluorinated 3,3'-Bisoxindoles up to >99:1 dr, 99% ee nih.gov
Asymmetric Michael Addition Chiral Secondary Amine Phosphoramide Monofluorinated Oxindoles up to >20:1 dr, 94% ee nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Oxo 2h Pyran 6 Carboxylic Acid

Pyranone Ring Transformations and Rearrangement Mechanisms

The 2-pyrone ring is susceptible to transformations, primarily initiated by nucleophilic attack. The electrophilic centers of the pyran-2-one nucleus are the C2, C4, and C6 positions. Nucleophilic addition to these sites can lead to ring-opening, followed by rearrangement and recyclization to form new heterocyclic or carbocyclic systems.

For instance, nitrogen-based nucleophiles like amines and hydrazines are known to react with 2-pyrone derivatives, leading to a variety of products. The reaction of 2-aryl-6-(trifluoromethyl)-4-pyrones with ammonia, for example, results in the formation of the corresponding pyridone. nih.gov Similarly, reaction with phenylhydrazine (B124118) can yield pyrazole (B372694) derivatives through a ring-opening and recyclization cascade. nih.gov It is anticipated that 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid would undergo analogous transformations. The fluorine atom at the C4 position, being electron-withdrawing, would further activate this position towards nucleophilic attack.

The general mechanism for these transformations involves an initial Michael-type addition of the nucleophile to the C4 or C6 position, or direct attack at the C2 carbonyl carbon. This is followed by cleavage of the endocyclic C-O bond, opening the pyrone ring. The resulting intermediate can then undergo intramolecular cyclization to furnish a new ring system. The specific outcome of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions, such as solvent and temperature. nih.gov

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C6 position of this compound can undergo standard transformations to form esters and amides.

Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters. athabascau.camasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, a series of proton transfers, and finally elimination of water to yield the ester. masterorganicchemistry.comyoutube.com

Reactant 1Reactant 2ConditionsProduct
Carboxylic AcidAlcoholAcid Catalyst, HeatEster
This compoundMethanol (B129727)H₂SO₄ (catalytic)Methyl 4-fluoro-2-oxo-2H-pyran-6-carboxylate
This compoundEthanol (B145695)HCl (gas)Ethyl 4-fluoro-2-oxo-2H-pyran-6-carboxylate

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures to drive off water. encyclopedia.pub More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acyl chloride or by using coupling agents. For instance, treatment of a carboxylic acid with thionyl chloride (SOCl₂) converts it to the corresponding acyl chloride, which readily reacts with amines to form amides. acs.org Alternatively, a wide array of modern coupling reagents can facilitate the direct formation of amides from carboxylic acids and amines under milder conditions. organic-chemistry.orgresearchgate.net Amine-borane complexes have also been shown to be effective for direct amidation. organic-chemistry.org

Reactant 1Reactant 2ConditionsProduct
Carboxylic AcidAmineCoupling Agent or ActivationAmide
This compoundAmmoniaSOCl₂, then NH₃4-Fluoro-2-oxo-2H-pyran-6-carboxamide
This compoundAnilineDCC, DMAPN-Phenyl-4-fluoro-2-oxo-2H-pyran-6-carboxamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known reaction for 2-pyrone-6-carboxylic acids. This transformation can often be achieved by heating the compound. organic-chemistry.org The ease of decarboxylation can be influenced by the other substituents on the pyrone ring. For instance, bromo-decarboxylation of 2-pyrone-carboxylic acids can be achieved using N-bromosuccinimide (NBS) and lithium acetate. nih.gov The general mechanism for thermal decarboxylation of related compounds, such as ferulic acid, has been proposed to proceed through a concerted mechanism. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Pyranone Nucleus

The pyranone ring can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Substitution: In general, 2-pyrones undergo electrophilic substitution at the C3 and C5 positions. However, the presence of the electron-withdrawing carboxylic acid group at C6 and the fluorine at C4 would deactivate the ring towards electrophilic attack.

Nucleophilic Substitution: The fluorine atom at the C4 position is a potential leaving group for nucleophilic aromatic substitution (SNAr). The pyrone ring is already electron-deficient, and this is further enhanced by the carbonyl group and the additional fluorine atom. Nucleophiles can attack the C4 position, leading to the displacement of the fluoride (B91410) ion. The rate of such reactions is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net

Oxidation and Reduction Chemistry of the Pyranone Ring

The oxidation and reduction of the 2-pyrone ring can lead to a variety of products, depending on the reagents and conditions employed.

Reduction: The reduction of the pyrone ring can affect the double bonds and/or the lactone carbonyl. Catalytic hydrogenation is a common method for the reduction of unsaturated systems. The specific outcome will depend on the catalyst, solvent, and reaction conditions.

Coordination Chemistry and Chelation Properties with Metal Ions

The presence of a carboxylic acid group and the pyrone oxygen atoms provides potential sites for coordination with metal ions. Dicarboxylic acids are known to be versatile ligands, capable of forming complexes with a wide range of metals. nih.gov Pyridine-2,6-dicarboxylic acid (dipicolinic acid), a structural analogue, is a well-known chelating agent that forms stable complexes with various metal ions through the nitrogen atom and the two carboxylate oxygens. ajol.info It is plausible that this compound can act as a bidentate or even a tridentate ligand, coordinating to metal ions through the carboxylate group and the pyrone ring oxygen. The formation of such metal complexes can have applications in catalysis and materials science.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Fluoro 2 Oxo 2h Pyran 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural confirmation of organic molecules. For 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton, carbon, and fluorine signals and to confirm the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two protons on the pyran ring and the carboxylic acid proton. The chemical shifts and coupling constants would be influenced by the electronegative fluorine atom and the electron-withdrawing carbonyl and carboxyl groups. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

The ¹³C NMR spectrum would provide information on the chemical environment of each of the six carbon atoms in the molecule. The carbonyl carbon of the pyranone ring and the carboxylic acid carbon are expected to resonate at the lowest field. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant.

Hypothetical ¹H and ¹³C NMR Data

AtomHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
C2 (C=O)-~160
C3-H~6.5 (d)~110
C4-F-~155 (d, ¹JCF ≈ 250 Hz)
C5-H~7.0 (d)~115
C6-COOH-~150
COOH>10 (br s)~165

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data is not available.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal would be indicative of its electronic environment, and it would likely appear as a multiplet due to coupling with the adjacent protons on the pyran ring.

To definitively establish the molecular structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal the scalar coupling between the two protons on the pyran ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry, although in this planar ring system, its utility would be more for confirming through-space interactions between nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This would allow for the determination of its elemental formula (C₆H₃FO₄), providing strong evidence for the compound's identity.

Due to the low volatility of carboxylic acids, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging. Therefore, the carboxylic acid would likely be derivatized, for example, by esterification to form a more volatile methyl or ethyl ester. The resulting derivative could then be analyzed by GC-MS. The mass spectrum would show a molecular ion peak corresponding to the ester, and the fragmentation pattern would provide further structural information. Common fragmentation pathways for such pyranone structures would likely involve the loss of CO, CO₂, and fragments from the ester group.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules and gaining insight into their fragmentation patterns. For this compound, with a molecular formula of C₆H₃FO₄, the expected molecular weight is approximately 174.09 g/mol .

In negative ion mode ESI-MS, the primary ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the loss of a proton from the carboxylic acid group. Subsequent fragmentation in the mass spectrometer (MS/MS) would likely involve the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate, a common fragmentation pathway for carboxylic acids. Further fragmentation could involve the breakdown of the pyran ring structure.

Expected ESI-MS Data for this compound:

IonExpected m/zDescription
[M-H]⁻~173.0Deprotonated molecular ion
[M-H-CO₂]⁻~129.0Loss of carbon dioxide from the parent ion

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the α,β-unsaturated lactone (pyran-2-one ring), and the carbon-fluorine bond.

Based on analogous structures like 2-oxo-2H-pyran-6-carboxylic acid, the following vibrational frequencies are anticipated. nih.gov The presence of the fluorine atom may induce slight shifts in the frequencies of nearby bonds.

Anticipated IR Absorption Bands for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibrational Mode
O-H (Carboxylic Acid)3200-2500 (broad)Stretching vibration, indicative of hydrogen bonding
C=O (Carboxylic Acid)1730-1700Stretching vibration
C=O (Lactone)1750-1720Stretching vibration, typical for α,β-unsaturated esters
C=C (Pyran Ring)1650-1600Alkene stretching vibrations
C-O (Lactone/Acid)1300-1000Stretching vibrations
C-F1100-1000Carbon-fluorine stretching vibration

The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding in the solid state. The two distinct carbonyl peaks for the carboxylic acid and the lactone would be key features in the spectrum.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The 2-oxo-2H-pyran ring system in this compound contains a conjugated diene and a carbonyl group, which are expected to give rise to distinct UV absorption bands.

The primary electronic transitions would be π → π* transitions associated with the conjugated system. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity and the nature of the substituents on the pyran ring. The fluorine atom, being an electron-withdrawing group, might cause a slight hypsochromic (blue) shift compared to the non-fluorinated analog.

Expected UV-Vis Absorption Data for this compound:

TransitionExpected λmax (nm)Chromophore
π → π280-320Conjugated pyran-2-one system
n → π> 320Carbonyl group (often weaker)

The exact λmax would need to be determined experimentally and would be a key parameter for quantitative analysis using UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of similar pyran derivatives, it is expected that the 2-oxo-2H-pyran ring would be nearly planar. researchgate.net The carboxylic acid group would likely participate in intermolecular hydrogen bonding, potentially forming dimers with neighboring molecules. The fluorine atom's position on the ring would be unequivocally determined.

Hypothetical Crystallographic Data Table:

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell DimensionsTo be determined
Bond Length C-F (Å)~1.35
Bond Length C=O (lactone, Å)~1.21
Bond Length C=O (acid, Å)~1.22
Intermolecular InteractionsO-H···O hydrogen bonding

These values are predictive and would be confirmed by experimental data. The crystal structure would provide invaluable insight into the solid-state packing and conformation of the molecule.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC)

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

For a polar, relatively non-volatile compound like this compound, reverse-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid or trifluoroacetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. Detection would typically be performed using a UV detector set at the λmax of the compound.

Gas chromatography would likely require derivatization of the carboxylic acid group (e.g., to its methyl ester) to increase its volatility and thermal stability for successful analysis.

Typical HPLC Conditions for Analysis:

ParameterCondition
ColumnC18, e.g., 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at λmax
Retention TimeDependent on exact conditions, but expected to be in the early to mid-range of the chromatogram

The retention time would be a characteristic property of the compound under specific chromatographic conditions and would be used for its identification and quantification.

Computational and Theoretical Investigations of 4 Fluoro 2 Oxo 2h Pyran 6 Carboxylic Acid

Elucidation of Reaction Mechanisms via Computational Modeling

No computational studies elucidating reaction mechanisms involving 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid could be located.

Structure-Reactivity and Structure-Property Relationship Studies from Theoretical Data

Without primary theoretical data, a discussion on the structure-reactivity and structure-property relationships for this specific compound cannot be constructed.

Molecular Modeling and Docking Simulations

No molecular modeling or docking simulation studies specifically featuring this compound have been published.

Research on related compounds, such as other pyran derivatives or the non-fluorinated parent molecule, does exist. However, in adherence to the strict instructions to focus solely on "this compound," that information cannot be presented as a substitute.

Derivatization and Functionalization Strategies for 4 Fluoro 2 Oxo 2h Pyran 6 Carboxylic Acid

Synthesis of Novel 4-Fluoro-2-oxo-2H-pyran-6-carboxylic Acid Derivatives

The synthesis of novel derivatives from the parent compound leverages established methodologies for pyran ring construction and modification. While specific literature on the derivatization of this compound is specialized, general strategies for synthesizing substituted 2-pyrones can be adapted.

One prominent approach involves multicomponent reactions that can efficiently construct highly substituted pyran rings. nih.govnih.gov For instance, a general method for synthesizing 4H-pyran derivatives involves the reaction of a benzaldehyde (B42025) derivative, malononitrile, and a β-ketoester in the presence of a catalyst like piperidine. nih.gov To generate derivatives of the target compound, a fluorinated β-ketoester precursor would be a logical starting material. Another established route for creating fluorinated 2-pyrones involves the reaction of aryl-4,4,4-trifluorobutane-1,3-diones with phosphorus pentachloride (PCl₅) and sodium diethyl malonate. nih.gov This highlights a strategy for incorporating fluorine-containing groups into the pyran-2-one scaffold.

Further derivatization can be achieved by modifying the substituents on the pyran ring. For example, Vilsmeier-Haack double formylation has been successfully used to introduce formyl groups onto acetyl-substituted benzopyran rings, which can then undergo further reactions.

Strategies for Functional Group Interconversion and Chemical Modification

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk The two primary functional handles on this compound—the carboxylic acid and the α,β-unsaturated lactone system—are amenable to a wide range of chemical modifications.

Reactions of the Carboxylic Acid Group: The carboxylic acid at the C-6 position is a versatile starting point for derivatization. Standard organic transformations can be employed to generate a variety of functional groups, as detailed in the table below.

Reaction TypeReagents & ConditionsResulting Derivative
Esterification Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄)Esters (-COOR)
Amide Formation Amine (R-NH₂), Coupling agents (e.g., EDC, HOBt)Amides (-CONHR)
Reduction Strong reducing agents (e.g., LiAlH₄, BH₃)Primary Alcohol (-CH₂OH)
Acyl Halide Formation Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Acyl Chlorides (-COCl)

These transformations allow for the introduction of diverse side chains, which can modulate the molecule's physicochemical properties such as solubility, lipophilicity, and metabolic stability. For example, the reduction of the carboxylic acid to a primary alcohol opens up further possibilities for oxidation to an aldehyde or conversion to other functional groups. imperial.ac.uk

Reactions of the Pyran-2-one Ring: The pyran-2-one ring itself is reactive, particularly towards nucleophiles. The conjugated system makes it susceptible to Michael addition reactions. More significantly, the lactone can undergo ring-opening reactions when treated with various nucleophiles, a property that makes it a powerful building block for synthesizing other heterocyclic systems. researchgate.net

Development of Chemical Libraries for High-Throughput Screening

The development of chemical libraries based on the this compound scaffold is a key strategy for discovering new bioactive molecules. By systematically applying the derivatization and functionalization strategies discussed previously, a large and diverse collection of related compounds can be generated for high-throughput screening (HTS). ouhsc.edu

A typical workflow for creating such a library involves:

Synthesis: A matrix of starting materials (e.g., various alcohols for esterification, different amines for amidation) is reacted with the parent compound or its activated form to produce a collection of derivatives.

Purification and Quality Control: Each compound is purified and its identity and purity are confirmed.

Compound Management: The synthesized molecules are dissolved, typically in dimethyl sulfoxide (B87167) (DMSO), to a standard concentration (e.g., 10 mM). These stock solutions are then stored in multi-well plates (e.g., 384-well format) under controlled conditions, often at low temperatures in an inert atmosphere. ouhsc.edu

Assay Plating: For screening purposes, the library is replica-plated into assay-specific plates at lower concentrations. ouhsc.edu

The design of these libraries often incorporates principles of chemical diversity and "drug-likeness." Compounds may be filtered based on computational models that predict favorable physicochemical properties, such as those described by Lipinski's Rule of Five, and to remove molecules containing Pan-Assay Interference Compounds (PAINS) moieties. ouhsc.edu

Role as a Versatile Building Block in Complex Organic Synthesis

Pyran-2-one derivatives are recognized as powerful and versatile building blocks in organic synthesis, serving as precursors for a wide array of more complex heterocyclic compounds. nih.govresearchgate.net The key to their utility lies in the ability of the pyran nucleus to undergo rearrangement reactions involving ring-opening when exposed to various nucleophilic reagents. researchgate.net

This ring-opening/recyclization strategy allows the pyran-2-one scaffold to be transformed into different heterocyclic systems, depending on the nucleophile used. This makes this compound a valuable synthon for generating molecular complexity. The fluorine atom at the C-4 position can be retained in the final product, providing a way to introduce fluorine into novel heterocyclic frameworks, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

The table below summarizes some of the heterocyclic systems that can be synthesized from pyran-2-one precursors. researchgate.net

Nucleophilic ReagentResulting Heterocyclic System
Hydrazine DerivativesPyrazoles, Pyridazinones
HydroxylamineIsoxazoles
Amidines / GuanidinePyrimidines
o-Phenylenediamine1,5-Benzodiazepines
o-Aminothiophenol1,5-Benzothiazepines
3-Amino-1,2,4-triazoleTriazolopyrimidines

This strategic use of the pyran-2-one core as a latent scaffold for other heterocycles underscores its importance as a versatile building block in the synthesis of complex organic molecules. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for pyrone and fluorinated heterocyclic compounds often rely on traditional methods that may involve harsh conditions or hazardous reagents. cas.cndovepress.com Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid.

Green chemistry principles offer a valuable framework for this endeavor. cas.cnresearchgate.net Exploring catalytic systems, such as N-Heterocyclic Carbenes (NHCs), which have shown efficacy in the synthesis of other pyrone derivatives, could lead to milder and more selective reaction pathways. rsc.orgnih.govacs.org Additionally, the use of transition metal catalysts, including palladium, nickel, gold, and rhodium, has been successful in constructing the 2-pyrone core and could be adapted for this specific fluorinated analogue. mdpi.comnih.gov A particularly innovative approach would be to investigate the use of carbon dioxide (CO2) as a renewable C1 building block, a method that has been successfully employed for the synthesis of other pyrones. acs.org The development of enzymatic or biocatalytic routes, drawing inspiration from the biosynthesis of natural pyrone compounds, could also offer a highly sustainable and stereoselective synthetic strategy. rsc.org

Table 1: Potential Sustainable Synthetic Approaches

ApproachPotential AdvantagesKey Research Focus
N-Heterocyclic Carbene (NHC) CatalysisMild reaction conditions, high selectivityCatalyst design and optimization for fluorinated substrates
Transition Metal CatalysisHigh efficiency and functional group toleranceExploring various metal catalysts (Pd, Ni, Au, Rh) and ligand systems
CO2 FixationUtilization of a renewable C1 sourceDevelopment of efficient carboxylation protocols for fluorinated precursors
Biocatalysis/Enzymatic SynthesisHigh stereoselectivity, environmentally benignIdentification and engineering of suitable enzymes

Application of Advanced Analytical Techniques for In-depth Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its potential applications. While standard spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are fundamental for structural confirmation, more advanced analytical methods can provide deeper insights. nih.govresearchgate.net

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for detailed structural and electronic characterization. nih.gov This technique is highly sensitive to the local chemical environment of the fluorine nucleus and can provide valuable information about through-bond and through-space interactions. nih.gov Combining experimental ¹⁹F NMR with computational methods like Density Functional Theory (DFT) can aid in the precise assignment of chemical shifts and the identification of potential isomers or degradation products. nih.gov A comprehensive spectroscopic and computational analysis, similar to what has been performed on related compounds like 6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, would be highly beneficial. researchgate.netresearchgate.net

Expansion of Computational Studies to Complex Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to investigate the reactivity of this compound. nih.govresearchgate.net Theoretical studies can elucidate the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential, all of which are key to understanding its chemical behavior. researchgate.net

Future computational work should focus on modeling reaction mechanisms, such as nucleophilic attack at the electrophilic centers of the pyrone ring (C2, C4, and C6), which are known to be susceptible to such reactions. clockss.org DFT calculations can help predict the regioselectivity of these reactions and the stability of intermediates and transition states. rsc.org Furthermore, theoretical investigations into the thermal decomposition and isomerization pathways, analogous to studies on unsubstituted 2-pyrone, could reveal novel chemical transformations and potential synthetic applications. rsc.org

Potential Applications in Material Science and Catalysis

The unique combination of a pyrone core and a fluorine substituent suggests that this compound could be a valuable building block in material science. rsc.org Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and unique optical and electrical characteristics. pageplace.denih.govmdpi.comrsc.orgresearchgate.net The carboxylic acid functionality of the target molecule provides a handle for polymerization, opening the door to the synthesis of novel fluorinated polyesters or polyamides. These materials could find applications in high-performance coatings, advanced membranes, or electronic devices. pageplace.de

The photophysical properties of pyrone derivatives also suggest potential applications in organic electronic materials. rsc.org Furthermore, the pyran scaffold itself can be a component of catalytic systems. nih.gov Future research could explore the catalytic activity of metal complexes derived from this compound.

Exploration of Novel Chemical Transformations and Ring System Modifications

The 2-pyrone ring is a versatile scaffold that can undergo a variety of chemical transformations. clockss.orgresearchgate.net A significant area for future research is the exploration of novel reactions and ring modifications of this compound. Nucleophilic ring-opening reactions, a characteristic feature of 2-pyrones, could lead to the formation of diverse acyclic and heterocyclic compounds. researchgate.netclockss.org The influence of the fluorine substituent on the regioselectivity and reactivity of these ring-opening reactions would be of fundamental interest.

Moreover, the functionalization of the pyrone ring at its various positions could yield a library of new derivatives with potentially interesting biological or material properties. researchgate.netbohrium.com Reactions such as the Biginelli reaction, which has been used to modify 4-hydroxy-2-pyrones, could be adapted for this fluorinated analog. researchgate.netbohrium.com The development of these novel transformations would not only expand the chemical space accessible from this starting material but also potentially lead to the discovery of new bioactive molecules or functional materials. iosrjournals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-oxo-2H-pyran-6-carboxylic acid, and how can purity be maximized?

  • Methodology : A common approach involves oxidative cleavage of diols or dihydroxy precursors using lead tetraacetate in anhydrous benzene, followed by acidification and crystallization. For example, silver nitrate-mediated oxidation under alkaline conditions (pH adjustment with NaOH) yields high-purity crystals (83% yield) after recrystallization in ethanol/water mixtures. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1:1 molar ratio of precursor to oxidant) minimizes side products .

Q. How should researchers characterize the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis irradiation) over 4–8 weeks. Analyze degradation products via HPLC-MS and compare with reference standards. Stability is enhanced in anhydrous, dark environments at 4°C, as suggested by analogous pyranone derivatives’ stability profiles .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) removes unreacted starting materials. Final purification via slow evaporation in ethanol yields monoclinic crystals suitable for X-ray diffraction. Acid-base extraction (pH 1–2 with HCl) further isolates the carboxylic acid form from neutral impurities .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its reactivity?

  • Methodology : Single-crystal X-ray diffraction reveals an envelope conformation in the dihydropyranone ring, with intermolecular O–H⋯O hydrogen bonds and C–H⋯π interactions stabilizing the lattice. These interactions reduce solubility in nonpolar solvents and may sterically hinder nucleophilic attack at the ketone position. Computational modeling (e.g., DFT) can correlate packing density with reaction kinetics .

Q. What strategies are effective for modifying the 6-carboxylic acid group to enhance bioactivity?

  • Methodology : Esterification or amidation of the carboxylic acid group improves cell permeability. For example, refluxing with propionic anhydride yields 6-propionoxymethyl derivatives, confirmed via IR (C=O stretch at 1754 cm⁻¹) and ¹H NMR (δ 5.21 ppm for CH₂OCO). Biological assays (e.g., enzyme inhibition) should follow to validate enhanced activity .

Q. How can researchers resolve contradictions in reported spectral data for fluorinated pyranone derivatives?

  • Methodology : Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, standardized reagents). Compare ¹³C NMR chemical shifts (e.g., carbonyl C=O at ~170 ppm) and HRMS data across studies. Discrepancies often arise from tautomerism or solvent effects; variable-temperature NMR can identify dynamic equilibria .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to enzymes like aldose reductase. Parameterize the fluorine atom’s electronegativity and the keto-enol tautomerism using QM/MM hybrid methods. Validate predictions with in vitro IC₅₀ assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.